molecular formula C7H7BrO2 B010137 4-Bromo-3-methoxyphenol CAS No. 102127-34-4

4-Bromo-3-methoxyphenol

Cat. No.: B010137
CAS No.: 102127-34-4
M. Wt: 203.03 g/mol
InChI Key: UYDZUCNMZXCLJI-UHFFFAOYSA-N
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Description

what is '4-Bromo-3-methoxyphenol'? this compound is an organic compound with the chemical formula C7H7BrO. It is a white solid that is soluble in organic solvents. It is used in the synthesis of various pharmaceuticals and other compounds. the use of 'this compound' this compound is an organic compound used in the synthesis of other compounds, such as pharmaceuticals, dyes, and fragrances. It is also used as an intermediate in the synthesis of several other compounds, including 2-chloro-4-bromophenol, 4-bromo-3-methoxy-benzyl alcohol, and 4-bromo-3-methoxy-benzaldehyde. In addition, it is used as a reagent in the synthesis of various heterocyclic compounds, such as pyridines and indoles. the chemistry of 'this compound' this compound is an organic compound with the molecular formula C7H7BrO2. It is a white crystalline solid that is soluble in water and ethanol. It is an aromatic compound, meaning it contains a benzene ring with substituents attached to it. The molecule contains one bromine atom and one methoxy group, both of which are attached to the benzene ring at the para positions. The compound has a melting point of 70-71 °C and a boiling point of 210-212 °C. It is an acidic compound, with a pKa of 6.92. This means that it can act as a weak acid in aqueous solution, donating a proton to form the conjugate base 4-bromo-3-methoxyphenolate. this compound is prepared by the bromination of 3-methoxyphenol with bromine. It can also be synthesized from the reaction of 4-bromophenol with methanol. The compound can be used as a reagent in organic synthesis. It can be used to prepare 4-bromo-3-methoxyaniline and 4-bromo-3-methoxybenzaldehyde. It is also used as an intermediate in the synthesis of pharmaceuticals, fragrances, and other organic compounds. the biochemical/physical effects of 'this compound' this compound is an organic compound that has a number of industrial applications. It is used as an intermediate in the manufacturing of various pharmaceuticals, dyes, and fragrances. It is also used in the production of agricultural chemicals. At a biochemical level, this compound is known to inhibit the enzyme cytochrome P450 (CYP) 2C9, which is responsible for metabolizing certain drugs. Inhibition of CYP2C9 can lead to increased concentrations of drugs in the body, which can cause adverse reactions. At a physical level, this compound is a colorless to pale yellow liquid with a melting point of approximately 65°C. It is soluble in water and has a boiling point of approximately 250°C. It is also highly flammable and can cause skin irritation when exposed to the skin. It is also toxic if ingested. the benefits of 'this compound' 1. It is a powerful antioxidant, which can help protect the body from free radical damage. 2. It has anti-inflammatory properties, which can help reduce inflammation and pain. 3. It can help reduce the risk of cancer, as it has been found to inhibit the growth of certain cancer cells. 4. It can help reduce cholesterol levels in the body, which can help reduce the risk of heart disease. 5. It can help improve cognitive function, as it can help improve memory and concentration. the related research of 'this compound' 1. Synthesis of this compound and Its Derivatives. 2. Photophysical and Photochemical Properties of this compound. 3. Reactions of this compound and Its Derivatives. 4. Studies on the Oxidation of this compound. 5. Antimicrobial Activity of this compound. 6. Synthesis and Characterization of this compound-Based Polymer. 7. Determination of this compound in Environmental Samples. 8. Biological Activity of this compound and Its Derivatives.

Scientific Research Applications

  • DNA Binding Agent : A synthesized compound related to 4-Bromo-3-methoxyphenol shows potential as a DNA binding agent, useful in nucleic acid synthesis and DNA repair (Demircioğlu et al., 2019).

  • Carbonic Anhydrase Inhibitory Properties : Novel bromophenols, including derivatives of this compound, exhibit carbonic anhydrase inhibitory properties. This could benefit treatments for conditions like glaucoma, epilepsy, ulcers, neurological disorders, and osteoporosis (Balaydın et al., 2012).

  • Natural Antioxidants : Compounds from the marine red alga Rhodomela confervoides, which include bromophenols, have shown potent scavenging activity against radicals. This suggests potential as natural antioxidants in food and pharmaceutical fields (Li et al., 2012).

  • Antioxidant and Anticancer Potential : Methylated and acetylated derivatives of bromophenols demonstrate significant antioxidant and anticancer potential, warranting further investigation for drug development (Dong et al., 2022).

  • Water Detoxification : The electrochemical reduction and oxidation of 4-bromophenol with specific catalytic cathodes have been effective in removing the compound from water, reducing its toxicity and ensuring overall detoxification (Xu et al., 2018).

  • Hydrogen Bond Analysis : Research on (E)-2-[(bromophenyl)iminomethyl]-4-methoxyphenols, related to this compound, shows the importance of intramolecular hydrogen bonds in their crystal packing and structure (Ozek et al., 2007).

  • Thermodynamic Properties : Studies on methoxyphenols and dimethoxybenzenes, including compounds like this compound, have explored their intermolecular and intramolecular hydrogen bonds, which influence their thermodynamic properties and structures (Varfolomeev et al., 2010).

Safety and Hazards

4-Bromo-3-methoxyphenol is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Properties

IUPAC Name

4-bromo-3-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrO2/c1-10-7-4-5(9)2-3-6(7)8/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYDZUCNMZXCLJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20324513
Record name 4-Bromo-3-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20324513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102127-34-4
Record name 4-Bromo-3-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20324513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-3-methoxyphenol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

3-Methoxy-4-bromoaniline (D1) (10.0 g, 49 mmoles) in water (60 ml) and concentrated sulphuric acid (30 ml) was treated with a solution of sodium nitrite (3.4 g, 49 mmoles) in water (15 ml) dropwise keeping the temperature below 5° C. The resulting slurry was then added slowly to a mixture of water (60 ml) and concentrated sulphuric acid (30 ml) at 80° C. and stirred at this temperature for 3 hrs. The mixture was cooled and extracted with dichloromethane (2×200 ml). The organics were then extracted with 2N sodium hydroxide solutions (2×100 ml). The aqueous was washed with more dichloromethane (2×200 ml) then acidified to pH 1. Extraction with dichloromethane, drying (Na2SO4) and evaporation to dryness gave the title compound (D8) (6.95 g, 69%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
3.4 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
60 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 3-methoxy-phenol (1 g, 8.055 mmol) in tetrahydrofuran (30 mL) at room temperature was added N-bromosuccinimide (1.478 g, 8.055 mmol) in several portions. The yellow reaction mixture was stirred at room temperature for 12 h. Sodium bicarbonate solution (5 mL) was added and the product was extracted with diethyl ether (2×100 mL). The organic layers were washed with brine (1×20 mL) and dried over anhydrous sodium sulfate. The solid was then filtered off, and the filtrate was concentrated in vacuo. Purification of the crude residue by flash chromatography (Biotage system, KP-Sil™ 32-63 μm, 60 Å silica gel) eluting with 10-30% ethyl acetate in hexanes yielded 2-bromo-5-methoxy-phenol (0.801 g, 49%) and 4-bromo-5-methoxy-phenol (0.396 g, 24%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.478 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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